molecular formula C14H6Cl2F4N2O2 B033202 Teflubenzuron CAS No. 83121-18-0

Teflubenzuron

Cat. No. B033202
CAS RN: 83121-18-0
M. Wt: 381.1 g/mol
InChI Key: CJDWRQLODFKPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of teflubenzuron involves several key chemical reactions starting from 2,4-difluoronitrobenzene, which undergoes chlorination and reduction to form 3,5-dichloro-2,4-difluoroaniline. Subsequently, 2,6-difluorobenzamide is produced from 2,6-dichlobenil through fluorination and hydrolysis. The crucial acylation reaction between 2,6-difluorobenzamide and bis(trichloromethyl) carbonate yields 2,6-difluorobenzoly isocyanate, which is then reacted with 3,5-dichloro-2,4-difluoroaniline to synthesize teflubenzuron. The overall yield of this synthesis is reported to be 75.3%, characterized by high yield, good quality, and minimal environmental contamination (Lu Yang, 2006).

Molecular Structure Analysis

The molecular structure of teflubenzuron is characterized through various analytical techniques such as elemental analyses, IR spectra, and ^1H NMR, which confirm its identity as a benzoylurea compound with specific functional groups responsible for its insecticidal activity. The structure features dichloro and difluoro substitutions on the benzene rings, which are essential for its activity as a chitin synthesis inhibitor.

Chemical Reactions and Properties

Teflubenzuron undergoes transformation by soil microorganisms, leading to the hydrolytic cleavage of the phenylurea bridge in various positions. Microorganisms from the Bacillus, Alcaligenes, Pseudomonas, and Acinetobacter genera have been shown to degrade teflubenzuron, indicating its susceptibility to biotic degradation in the environment. This transformation process results in the formation of intermediates such as 2,6-difluorobenzamide, 2,6-difluorobenzoic acid, and 2,4-difluoro-3,5-dichloro-aniline, among others (Zoja I. Finkelstein et al., 2001).

Physical Properties Analysis

The physical properties of teflubenzuron, such as its stability in grapes exposed to field treatments, have been evaluated. It has been observed that teflubenzuron residues in grapes remain very stable with no significant reduction over time, highlighting its persistence in agricultural settings. This stability is crucial for its effectiveness as an insecticide but also raises concerns regarding its environmental impact and residue management (N. G. Tsiropoulos et al., 1999).

Chemical Properties Analysis

Teflubenzuron's chemical properties, such as its mode of action and effects on non-target organisms, have been extensively studied. It acts as a potent inhibitor of chitin synthesis in insects, disrupting their normal development and leading to mortality. However, its impact extends beyond target pests, affecting non-target species and leading to unintended ecological consequences. For example, teflubenzuron exposure has been associated with negative impacts on the exploratory behavior, learning, and activity of juvenile European lobsters, demonstrating its broader ecological implications (A. Cresci et al., 2018).

Future Directions

Further studies are needed to fully understand the ecological impacts of Teflubenzuron in the marine environment, with the potential for lethal and sub-lethal effects to occur in non-target organisms following chronic exposures . There is also a need to expand the knowledge on the resistance mechanisms and potential molecular markers that detect resistant alleles .

properties

IUPAC Name

N-[(3,5-dichloro-2,4-difluorophenyl)carbamoyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F4N2O2/c15-5-4-8(12(20)10(16)11(5)19)21-14(24)22-13(23)9-6(17)2-1-3-7(9)18/h1-4H,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDWRQLODFKPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2F)Cl)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042440
Record name Teflubenzuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teflubenzuron

CAS RN

83121-18-0
Record name Teflubenzuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83121-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Teflubenzuron [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083121180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 83121-18-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Teflubenzuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEFLUBENZURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS9P57VL74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Three grams (0.016 mol) of 2,6-difluoro-benzoyl isocyanate were added to a solution of 2.95 gm (0.015 mol) of 2,4-difluoro-3,5-dichloroaniline in 50 ml of toluene. The solution thus obtained was stirred for 15 hours at room temperature. Thereafter, the product which precipitated during that time was removed by suction filtration and dried.
Quantity
0.016 mol
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Teflubenzuron
Reactant of Route 2
Teflubenzuron
Reactant of Route 3
Reactant of Route 3
Teflubenzuron
Reactant of Route 4
Reactant of Route 4
Teflubenzuron
Reactant of Route 5
Reactant of Route 5
Teflubenzuron
Reactant of Route 6
Reactant of Route 6
Teflubenzuron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.